2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
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Overview
Description
2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that is part of the isoquinoline alkaloids family. These compounds are known for their diverse biological activities and are found in various natural products and therapeutic lead compounds . The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are an important structural motif of various natural products and therapeutic lead compounds . They are key fragments of a diverse range of alkaloids and bioactive molecules .
Mode of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The C(1)-functionalization of THIQs, such as in the case of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
Thiq derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that the compound should be handled with care to avoid dust formation and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Boc anhydride in the presence of a base to protect the amine group, followed by formylation using reagents such as Vilsmeier-Haack reagent or other formylating agents .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection
Major Products Formed
Oxidation: 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Reduction: 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the Boc protection and aldehyde functionality.
2-Boc-1,2,3,4-tetrahydroisoquinoline: Similar compound without the aldehyde group.
6-Formyl-1,2,3,4-tetrahydroisoquinoline: Lacks the Boc protection but contains the aldehyde group.
The uniqueness of this compound lies in its combination of the Boc-protected amine and the aldehyde functionality, which allows for selective reactions and modifications in synthetic and biological applications.
Properties
IUPAC Name |
tert-butyl 6-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-7-6-12-8-11(10-17)4-5-13(12)9-16/h4-5,8,10H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCBGBZLKOFNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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